Cas no 50594-29-1 (2-Phenoxy-5-(trifluoromethyl)aniline)

2-Phenoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative characterized by the presence of a phenoxy group and a trifluoromethyl substituent on the aniline core. This compound exhibits unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty materials. Its structural features enhance reactivity in coupling reactions and facilitate the introduction of fluorinated motifs into target molecules. The compound's stability and compatibility with diverse reaction conditions further underscore its utility in fine chemical applications. Proper handling is advised due to potential amine-related hazards.
2-Phenoxy-5-(trifluoromethyl)aniline structure
50594-29-1 structure
Product Name:2-Phenoxy-5-(trifluoromethyl)aniline
CAS No:50594-29-1
MF:C13H10F3NO
MW:253.2198138237
MDL:MFCD08688474
CID:364600
PubChem ID:13514848
Update Time:2025-05-19

2-Phenoxy-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-phenoxy-5-(trifluoromethyl)-
    • 2-Phenoxy-5-(trifluoromethyl)phenylamine
    • AGN-PC-00MVIK
    • CTK1G6458
    • MolPort-000-899-301
    • SBB073726
    • 2-phenoxy-5-(trifluoromethyl)aniline
    • 1431964-47-4
    • FNDYIQSNURRMNP-UHFFFAOYSA-N
    • SB81882
    • CS-0270167
    • BB 0256461
    • AKOS000318511
    • 50594-29-1
    • SCHEMBL11385841
    • DTXSID70542725
    • EN300-232630
    • MFCD08688474
    • STL415054
    • 2-Phenoxy-5-(trifluoromethyl)aniline
    • MDL: MFCD08688474
    • Inchi: 1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2
    • InChI Key: FNDYIQSNURRMNP-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 253.0715
  • Monoisotopic Mass: 253.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

2-Phenoxy-5-(trifluoromethyl)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Phenoxy-5-(trifluoromethyl)aniline Pricemore >>

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2-Phenoxy-5-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:50594-29-1)2-Phenoxy-5-(trifluoromethyl)aniline
Order Number:A1217557
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:18
Price ($):196/589
Email:sales@amadischem.com

2-Phenoxy-5-(trifluoromethyl)aniline Related Literature

Additional information on 2-Phenoxy-5-(trifluoromethyl)aniline

Introduction to 2-Phenoxy-5-(trifluoromethyl)aniline (CAS No. 50594-29-1)

2-Phenoxy-5-(trifluoromethyl)aniline (CAS No. 50594-29-1) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a phenoxy group and a trifluoromethyl group attached to an aniline moiety. The combination of these functional groups imparts distinct properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical formula of 2-Phenoxy-5-(trifluoromethyl)aniline is C13H10F3NO, and its molecular weight is approximately 261.22 g/mol. The compound is a white to off-white crystalline solid at room temperature, with a melting point ranging from 78 to 80°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dichloromethane.

In the pharmaceutical industry, 2-Phenoxy-5-(trifluoromethyl)aniline has gained attention as an important intermediate in the synthesis of several drugs. One notable application is in the production of antifungal agents, where its trifluoromethyl group enhances the pharmacological activity and stability of the final product. Recent studies have also explored its potential as a precursor for developing novel anti-inflammatory and anticancer drugs.

The trifluoromethyl group in 2-Phenoxy-5-(trifluoromethyl)aniline plays a crucial role in modulating the electronic properties of the molecule, which can influence its biological activity. This functional group is known for its electron-withdrawing effect, which can enhance the lipophilicity and metabolic stability of drug candidates. Additionally, the presence of the phenoxy group contributes to the compound's ability to form hydrogen bonds, which can improve its binding affinity to target proteins.

In agrochemicals, 2-Phenoxy-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of herbicides and fungicides. Its unique structure allows for the development of compounds with enhanced efficacy and reduced environmental impact. For example, it has been utilized in the synthesis of herbicides that selectively target specific weed species without harming crops.

The synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline typically involves multi-step processes that include nitration, reduction, and substitution reactions. One common synthetic route starts with the nitration of 2-phenoxytoluene to form 2-phenoxy-5-nitrotoluene, followed by reduction to obtain 2-phenoxy-5-amino-toluene. The final step involves trifluoromethylation to introduce the trifluoromethyl group. Advances in catalytic methods have led to more efficient and environmentally friendly synthetic pathways, reducing waste and improving yield.

Safety considerations are essential when handling 2-Phenoxy-5-(trifluoromethyl)aniline. It is important to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. The compound should be stored in a cool, dry place away from incompatible materials and sources of ignition.

In terms of environmental impact, recent research has focused on developing greener synthetic methods for producing 2-Phenoxy-5-(trifluoromethyl)aniline. These methods aim to minimize the use of hazardous reagents and reduce waste generation. For example, catalytic systems using metal complexes have shown promise in achieving higher selectivity and lower energy consumption during synthesis.

The market demand for 2-Phenoxy-5-(trifluoromethyl)aniline continues to grow due to its wide range of applications in various industries. Pharmaceutical companies are increasingly investing in research and development (R&D) to discover new drug candidates that incorporate this compound as an intermediate. Similarly, agrochemical companies are exploring its potential for developing more effective and sustainable crop protection solutions.

In conclusion, 2-Phenoxy-5-(trifluoromethyl)aniline (CAS No. 50594-29-1) is a valuable chemical intermediate with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure provides a foundation for developing novel bioactive molecules with enhanced properties. Ongoing research continues to uncover new possibilities for its use in various fields, making it an important compound for future innovation.

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Amadis Chemical Company Limited
(CAS:50594-29-1)2-Phenoxy-5-(trifluoromethyl)aniline
A1217557
Purity:99%/99%
Quantity:1g/5g
Price ($):196/589
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